molecular formula C18H14Cl2N2O3 B3474023 3-Chloro-1-(4-chlorophenyl)-4-(2-ethoxyanilino)pyrrole-2,5-dione

3-Chloro-1-(4-chlorophenyl)-4-(2-ethoxyanilino)pyrrole-2,5-dione

Cat. No.: B3474023
M. Wt: 377.2 g/mol
InChI Key: CKKXPDHJQHQIGF-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-chlorophenyl)-4-(2-ethoxyanilino)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of chloro, chlorophenyl, and ethoxyanilino groups attached to a pyrrole-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(4-chlorophenyl)-4-(2-ethoxyanilino)pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized through a condensation reaction between a diketone and an amine.

    Introduction of the Chloro and Chlorophenyl Groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce the chloro and chlorophenyl groups.

    Attachment of the Ethoxyanilino Group: The ethoxyanilino group can be introduced through a nucleophilic substitution reaction using an ethoxyaniline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4-chlorophenyl)-4-(2-ethoxyanilino)pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxyanilino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ethoxyaniline derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

3-Chloro-1-(4-chlorophenyl)-4-(2-ethoxyanilino)pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-chlorophenyl)-4-(2-ethoxyanilino)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(4-chlorophenyl)-4-(2-methoxyanilino)pyrrole-2,5-dione
  • 3-Chloro-1-(4-chlorophenyl)-4-(2-aminophenyl)pyrrole-2,5-dione
  • 3-Chloro-1-(4-chlorophenyl)-4-(2-hydroxyanilino)pyrrole-2,5-dione

Uniqueness

3-Chloro-1-(4-chlorophenyl)-4-(2-ethoxyanilino)pyrrole-2,5-dione is unique due to the presence of the ethoxyanilino group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents, potentially leading to unique applications and properties.

Properties

IUPAC Name

3-chloro-1-(4-chlorophenyl)-4-(2-ethoxyanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3/c1-2-25-14-6-4-3-5-13(14)21-16-15(20)17(23)22(18(16)24)12-9-7-11(19)8-10-12/h3-10,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKXPDHJQHQIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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